molecular formula C27H25NO4 B14992912 6-ethyl-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-ethyl-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14992912
M. Wt: 427.5 g/mol
InChI Key: FMRUCFIUYZBGKT-UHFFFAOYSA-N
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Description

This chromeno-oxazine derivative features a fused coumarin-oxazine core with three key substituents:

  • 6-Ethyl group: Enhances lipophilicity while minimizing steric hindrance compared to longer alkyl chains.
  • 4-Phenyl group: Contributes aromatic stacking interactions, critical for binding to hydrophobic pockets in biological targets.

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

6-ethyl-9-[(4-methoxyphenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C27H25NO4/c1-3-19-13-23-22(20-7-5-4-6-8-20)14-25(29)32-27(23)24-16-28(17-31-26(19)24)15-18-9-11-21(30-2)12-10-18/h4-14H,3,15-17H2,1-2H3

InChI Key

FMRUCFIUYZBGKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C3=C1OCN(C3)CC4=CC=C(C=C4)OC)OC(=O)C=C2C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 6-ethyl-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves multiple steps, typically starting with the preparation of the chromene and oxazine precursors. One common synthetic route includes the following steps:

    Preparation of Chromene Precursor: The chromene precursor can be synthesized through a condensation reaction between an appropriate aldehyde and a phenol derivative under acidic conditions.

    Formation of Oxazine Ring: The oxazine ring is formed by reacting the chromene precursor with an amine and a carbonyl compound under reflux conditions.

    Introduction of Substituents: The ethyl, methoxybenzyl, and phenyl groups are introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

6-ethyl-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Various substitution reactions can occur at the aromatic rings, including halogenation, nitration, and sulfonation, using reagents like halogens, nitric acid, and sulfuric acid, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-ethyl-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-ethyl-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Analogs and Their Properties
Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Biological Activity References
6-Ethyl-9-(4-methoxybenzyl)-4-phenyl-... (Target) 6-Et, 9-(4-OMeBz), 4-Ph Not Reported Not Reported Inferred from analogs
9-Butyl-3-(4-methoxyphenyl)-... (Compound 2) 9-Bu, 3-(4-OMePh), 4-Oxo Not Reported Osteoblast formation promoter
9-(4-Methylbenzyl)-2-phenyl-... (6d) 9-(4-MeBz), 2-Ph 159–164 70 Antiviral activity
9-(3-Methoxybenzyl)-4-propyl-... 9-(3-OMeBz), 4-Pr Not Reported
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-... (4h, n=3) 3-(3,4-OMePh), 9-(OH-Bu), 2-CF3 154–156 Tautomerization-dependent
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-... (Compound 7) 9-(Furan-3-ylmethyl), 3-(4-OMePh) Not Reported Dual osteoblast/osteoclast modulation
Key Observations:
  • Alkyl Chain Length :
    • The ethyl group (Target) balances lipophilicity and steric effects compared to butyl (Compound 2, ) or propyl (). Longer chains (e.g., hydroxybutyl in ) increase polarity but reduce thermal stability (lower melting points).
  • Benzyl Substituents: 4-Methoxybenzyl (Target) enhances polarity and hydrogen bonding vs. 4-methylbenzyl (6d, ) or 3-methoxybenzyl (). Para-substituted analogs generally exhibit higher melting points due to symmetry (e.g., 6d: 159–164°C vs.
Antiviral and Anti-Phytopathogenic Activity :
  • Analogs with 4-methylbenzyl (6d, ) and 2-chlorobenzylidene () groups show antiviral activity, suggesting that hydrophobic substituents enhance target binding. The target’s 4-methoxybenzyl may offer similar or improved activity due to stronger H-bonding.
Osteoporosis Therapy :
  • Compound 7 () with furan-3-ylmethyl exhibits dual osteoblast/osteoclast regulation via BMP/Smad and RANKL pathways. The target’s 4-methoxybenzyl group may mimic these effects but with altered pharmacokinetics due to reduced aromaticity compared to furan.
Antimalarial Activity :
  • Ferrocenyl derivatives (e.g., 12b, ) demonstrate in vitro antimalarial activity, highlighting the core’s versatility. The target lacks a ferrocene moiety, likely redirecting its application to non-infectious diseases.

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